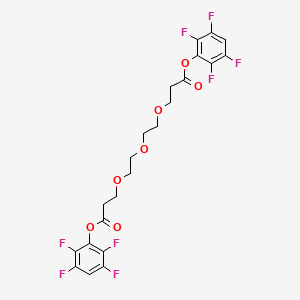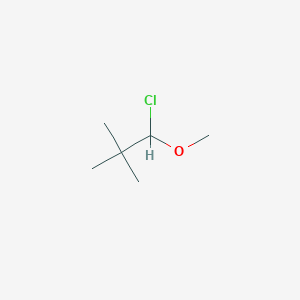
1-Chloro-1-methoxy-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-methoxy-2,2-dimethylpropane is an organic compound with the molecular formula C6H13ClO. It is a chlorinated ether, characterized by the presence of both chlorine and methoxy groups attached to a dimethylpropane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1-Chloro-1-methoxy-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the reaction of pivaldehyde (2,2-dimethylpropanal) with methanol in the presence of hydrochloric acid. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes chlorination to yield the desired product .
Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis. These methods may include the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-Chloro-1-methoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methoxy-2,2-dimethylpropan-1-ol.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: The compound can be reduced to form 1-methoxy-2,2-dimethylpropane by using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents for reduction reactions .
Scientific Research Applications
1-Chloro-1-methoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving dehalogenases.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-chloro-1-methoxy-2,2-dimethylpropane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group can participate in oxidation and reduction reactions, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
1-Chloro-1-methoxy-2,2-dimethylpropane can be compared with other similar compounds such as:
1-Chloro-2,2-dimethylpropane: Lacks the methoxy group, making it less reactive in certain oxidation reactions.
1-Methoxy-2,2-dimethylpropane: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,2-Dimethyl-1,3-dichloropropane: Contains an additional chlorine atom, leading to different reactivity patterns.
These comparisons highlight the unique reactivity of this compound due to the presence of both chlorine and methoxy groups.
Properties
CAS No. |
61976-71-4 |
|---|---|
Molecular Formula |
C6H13ClO |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-chloro-1-methoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(7)8-4/h5H,1-4H3 |
InChI Key |
DAMDQCPNYQHHON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


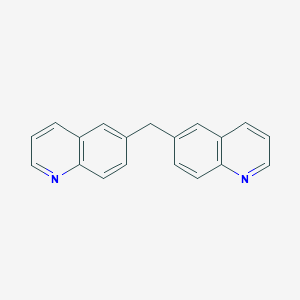
![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)

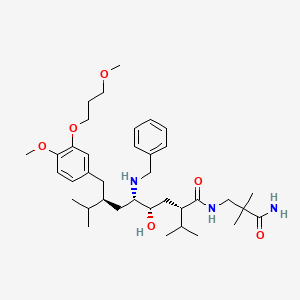
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

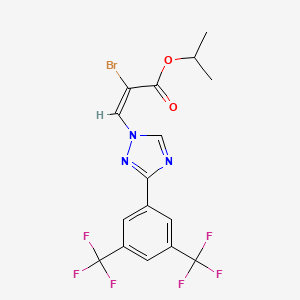


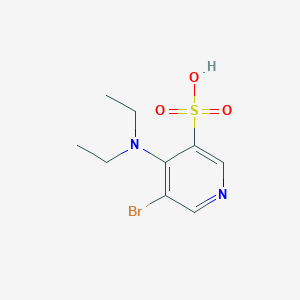
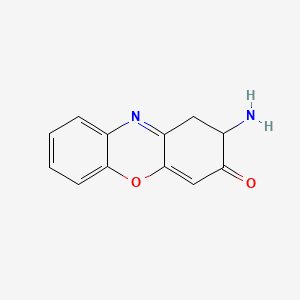
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)
